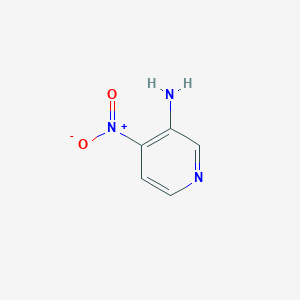

3-Amino-4-nitropyridine

Overview

Description

3-Amino-4-nitropyridine is a useful research compound. Its molecular formula is C5H5N3O2 and its molecular weight is 139.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods :

- Vicarious nucleophilic substitution reactions have been used to aminate 3-nitropyridine compounds, providing a method for the preparation of 3- or 4-substituted-2-amino-5-nitropyridines (Bakke, Svensen, & Trevisan, 2001).

- Oxidative amination of 3-nitropyridines with ammonia or alkylamines and KMnO4, leading to various substituted nitropyridines (Bakke & Svensen, 2001).

Molecular and Crystal Structures :

- Structural analysis of 2-amino-4-methyl-3-nitropyridine and related compounds, including vibrational studies and quantum chemical calculations (Bryndal et al., 2012).

- Investigation of the crystal structure of 2-amino-4-nitropyridine, focusing on its hydrogen bonding interactions and vibrational properties (Oszust et al., 1997).

Microbial Transformation :

- Biotransformation of 2-amino-4-methyl-3-nitropyridine by various microbial strains, leading to new compounds with potential applications (Tully et al., 2012).

Potential Anticancer Agents :

- Synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from nitropyridine derivatives, with evaluation of their effects on cancer cells (Temple et al., 1983).

Environmental Applications :

- Use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the removal of 2-amino-3-nitropyridine from water, demonstrating its potential in environmental clean-up efforts (Mahmoud et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

3-Amino-4-nitropyridine, also known as 4-nitropyridin-3-amine, is a chemical compound that primarily targets the respiratory system . It is used as a pharmaceutical intermediate and is often employed in organic synthesis as an intermediate for the production of pyridine derivatives and other related compounds .

Mode of Action

It is known that the compound interacts with its targets through itsamino and nitro functional groups . These groups can participate in various chemical reactions, leading to changes in the structure and function of the target molecules.

Biochemical Pathways

This compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudo-halide using a palladium catalyst .

Pharmacokinetics

It is known that the compound isinsoluble in water , which may affect its bioavailability

Result of Action

The result of the action of this compound is largely dependent on the specific reactions it is involved in. As a pharmaceutical intermediate and a reagent in organic synthesis, it contributes to the formation of a wide range of pyridine derivatives and other related compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place away from oxidizing agents . It is also important to avoid dust formation and inhalation of the compound .

Biochemical Analysis

Biochemical Properties

It is known that this compound is used as a building block in the synthesis of various pharmaceuticals

Cellular Effects

As a pharmaceutical intermediate, it is likely to influence cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of varying dosages of 3-Amino-4-nitropyridine in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation, is currently lacking .

Properties

IUPAC Name |

4-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIUYRNIWXQXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343048 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13505-02-7 | |

| Record name | 3-Amino-4-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)

![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)